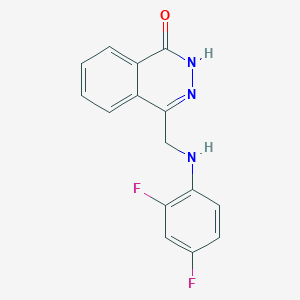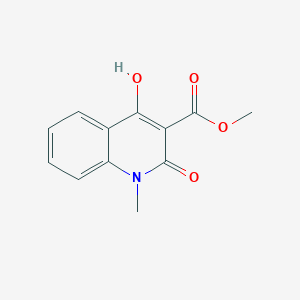![molecular formula C26H38N4O2 B2497743 N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-63-9](/img/structure/B2497743.png)
N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multifaceted chemical reactions. For example, compounds involving 1,2,3,4-tetrahydroquinoline structures can be synthesized through Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, demonstrating the complexity and specificity of synthetic routes required (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant diversity, with potential for rigid or conformationally restricted frameworks. For instance, the synthesis and evaluation of conformationally restricted sigma receptor ligands highlight the intricate design and specific structural motifs necessary for biological activity, suggesting that our target compound's structure could play a critical role in its reactivity and properties (de Costa et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of tetrahydroquinoline derivatives often involve cycloaddition or cyclization steps, as illustrated by the molecular iodine-mediated formal [2+1+1+1] cycloaddition access to pyrrolo[2,1-a]isoquinolines, showcasing the complexity of reactions used to construct such molecules (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of compounds containing tetrahydroquinoline and related structures can vary widely depending on their specific configurations and substituents. While specific data on the compound might not be readily available, related research indicates that detailed analysis, including X-ray crystallography, is essential for understanding the physical properties of such complex molecules (Dyachenko et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are crucial for understanding the behavior of complex organic compounds. The synthesis and alkylation reactions involving carbo[c]fused pyridines provide insight into the chemical versatility and reactivity of structures related to our compound of interest (Dyachenko et al., 2015).
科学的研究の応用
Novel Synthesis Methods
Researchers have developed innovative synthetic methods involving the compound of interest. One study describes a novel four-component one-pot synthesis process that enables the creation of pyrindines and tetrahydroquinolines, including compounds similar to the target molecule. This method combines coupling, isomerization, Stork-enamine alkylation, and cyclocondensation sequences, demonstrating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
Antitumor Evaluation
Another aspect of research includes the design, synthesis, and evaluation of novel methylene moiety-tethered tetrahydroquinoline derivatives for their antitumor properties. These compounds have been tested against various cancer cell lines, showing promising cytotoxic activities. This indicates the compound's potential role in developing new cancer treatments (Hanashalshahaby et al., 2019).
Catalytic Applications
The compound has also been explored in catalytic applications, as demonstrated by a study on NHC-stabilised Rh nanoparticles. These nanoparticles, involving similar chemical frameworks, have been shown to catalyze the hydrogenation of aromatic substrates efficiently. This research opens new avenues for using such compounds in catalytic processes, particularly in the selective hydrogenation of phenols and pyridines (Martinez-Espinar et al., 2017).
Multicomponent Synthesis
Moreover, multicomponent synthesis techniques have been developed to create diverse heterocyclic systems derived from compounds with similar structural elements. These methods facilitate the efficient synthesis of complex molecules, showcasing the versatility of the compound in facilitating novel organic transformations (Dyachenko et al., 2015).
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-29-15-7-10-21-18-22(11-12-23(21)29)24(30-16-5-6-17-30)19-28-26(32)25(31)27-14-13-20-8-3-2-4-9-20/h8,11-12,18,24H,2-7,9-10,13-17,19H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFNHITQAVUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)
![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)